(2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a methoxy group, a morpholine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with methoxy-substituted carboxylic acid under acidic conditions to form the benzimidazole core.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with morpholine.
Formation of the Prop-2-enenitrile Moiety: This step involves the Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde, followed by the addition of a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-pyridyl)benzimidazole share a similar benzimidazole core.
Morpholine Derivatives: Compounds such as 4-(4-chlorophenyl)morpholine have a similar morpholine ring.
Phenylprop-2-enenitrile Derivatives: Compounds like cinnamaldehyde derivatives share the prop-2-enenitrile moiety.
Uniqueness
What sets (2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enenitrile apart is the combination of these structural features in a single molecule, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-26-18-6-7-19-20(13-18)24-21(23-19)16(14-22)12-15-2-4-17(5-3-15)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTMKZQLHIJQAR-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)N4CCOCC4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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